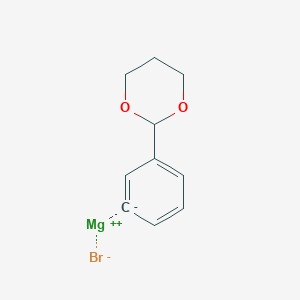

3-(1,3-Dioxan-2-YL)phenylmagnesium bromide

Description

Significance of Organomagnesium Reagents in Carbon-Carbon Bond Formation

Organomagnesium reagents are fundamental to the formation of carbon-carbon bonds, a cornerstone of synthetic organic chemistry. Their ability to act as potent carbon-based nucleophiles has revolutionized the way chemists approach the synthesis of complex organic molecules.

The discovery of organomagnesium halides, now famously known as Grignard reagents, by French chemist Victor Grignard at the turn of the 20th century, marked a pivotal moment in organic chemistry. researchgate.netnih.gov In 1900, while working under his doctoral advisor Philippe Barbier, Grignard developed a method to prepare these reagents by reacting an organic halide with magnesium metal in an ether solvent. researchgate.netrsc.org This breakthrough was an improvement on Barbier's own work and involved a two-step process: first preparing the organomagnesium halide and then reacting it with a substrate, such as a ketone. rsc.org

Grignard's 1901 doctoral thesis detailed the extensive applications of these new reagents in synthesizing alcohols, acids, and hydrocarbons. thieme-connect.deacs.org The discovery's profound impact was swiftly recognized, and Grignard, along with Paul Sabatier, was awarded the Nobel Prize in Chemistry in 1912 for this work. thieme-connect.denih.gov The Grignard reaction provided a versatile and efficient method for forming carbon-carbon bonds, transforming the field of synthetic chemistry from largely analytical to highly creative and constructive. researchgate.netodinity.com These reagents are highly reactive towards a vast array of electrophiles, including aldehydes, ketones, esters, and epoxides, making them one of the most versatile tools in a synthetic chemist's arsenal. researchgate.netlibretexts.org

Initially, the application of Grignard reagents focused on their addition to carbonyl compounds. However, the scope of these powerful nucleophiles has expanded significantly, particularly with the development of transition metal-catalyzed cross-coupling reactions. Aryl Grignard reagents, which are formed from aryl halides, have become especially important in this context. acs.org

Modern organic synthesis heavily relies on cross-coupling reactions to form carbon-carbon bonds between different types of carbon atoms (e.g., sp², sp³). nih.gov The Kumada-Tamao coupling, first reported in 1972, demonstrated the nickel-phosphine catalyzed reaction of Grignard reagents (including aryl Grignards) with aryl and vinyl halides. umn.edu This was a seminal discovery that paved the way for more advanced and versatile cross-coupling methods.

Further advancements saw the use of other transition metals. Palladium-catalyzed cross-coupling reactions, for instance, offer a highly efficient and stereospecific method for coupling aryl Grignard reagents with vinylic and aryl halides. nih.gov More recently, due to cost and toxicity concerns associated with palladium, there has been a renewed interest in using more earth-abundant and benign metals like iron and copper as catalysts for these transformations. nih.govgoogle.com Iron-catalyzed cross-coupling reactions of aryl Grignard reagents with aryl halides have been developed, providing a more sustainable approach to biaryl synthesis. google.com These modern methods have made aryl Grignard reagents indispensable for the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. nih.govumn.edu

| Catalyst System | Coupling Partners | Significance |

| Nickel-phosphine complexes | Aryl/Alkyl Grignards + Aryl/Vinyl Halides | Pioneered transition-metal catalyzed cross-coupling with Grignard reagents (Kumada Coupling). umn.edu |

| Palladium-phosphine complexes | Aryl Grignards + Vinylic/Aryl Halides | Offers high efficiency and stereospecificity in biaryl synthesis. nih.gov |

| Iron-based catalysts (e.g., FeCl₃) | Aryl Grignards + Aryl Chlorides | Provides a cost-effective and environmentally benign alternative for cross-coupling. nih.govgoogle.com |

| Copper-based catalysts | Alkyl Grignards + Aryl Chlorobenzenesulfonates | Expands the scope to include different electrophiles and challenging alkyl partners. nih.gov |

Unique Structural Features of 3-(1,3-Dioxan-2-YL)phenylmagnesium Bromide

The utility of this compound stems from the clever integration of a reactive Grignard functionality with a protective group on the same molecule. This design allows for selective reactions at the carbanionic center while the masked carbonyl group remains inert.

The 1,3-dioxane (B1201747) group is a cyclic acetal (B89532), which serves as a protecting group for a carbonyl functional group. miracosta.edu Protecting groups are essential in multi-step organic synthesis when a certain functional group needs to be temporarily masked to prevent it from reacting under a specific set of reaction conditions. Grignard reagents are highly nucleophilic and basic, and would readily react with a carbonyl group like an aldehyde. scribd.com

By converting the aldehyde to a 1,3-dioxane, its reactivity is suppressed. Cyclic acetals, like 1,3-dioxanes, are stable under neutral to strongly basic conditions, making them ideal for use during Grignard reactions. thieme-connect.demiracosta.edu The 1,3-dioxane moiety in this compound effectively protects the benzaldehyde (B42025) functionality it is derived from. This allows the Grignard reagent to react with other electrophiles without intramolecular reaction or polymerization. libretexts.org After the desired reaction involving the Grignard center is complete, the protecting group can be easily removed by treatment with aqueous acid, regenerating the original carbonyl group. vaia.com This two-step process of protection and deprotection makes this compound a synthetic equivalent—or "synthon"—of a formyl-substituted aryl anion.

| Condition | Reactivity of 1,3-Dioxane Acetal | Outcome |

| Basic (e.g., Grignard reaction) | Stable and unreactive. thieme-connect.demiracosta.edu | Protects the carbonyl group from nucleophilic attack. |

| Neutral | Stable. miracosta.edu | The protecting group remains intact during workup or purification. |

| Acidic (aqueous) | Labile, undergoes hydrolysis. vaia.com | The carbonyl group is regenerated (deprotection). |

The 1,3-dioxane group at the meta-position of the phenyl ring influences the reactivity of the Grignard reagent through both steric and electronic effects.

Electronic Effects: Electronically, the acetal group is generally considered to be an electron-withdrawing group due to the inductive effect of the two oxygen atoms. However, the oxygen atoms also possess lone pairs that can participate in resonance, acting as weak activators. For substituents at the meta position, the inductive effect typically dominates. nih.gov The electron-withdrawing nature of the 1,3-dioxane moiety at the meta-position will slightly decrease the nucleophilicity of the Grignard reagent compared to an unsubstituted phenylmagnesium bromide. This modulation can be beneficial, sometimes leading to more selective reactions and reducing side reactions.

Studies comparing five-membered 1,3-dioxolane (B20135) rings with six-membered 1,3-dioxane rings suggest that the former has greater ring strain and can exhibit stronger electron-donating effects. In contrast, the 1,3-dioxane ring is less strained and its electronic influence is more subtly balanced. thieme-connect.de The meta-positioning of the dioxane group ensures that it primarily exerts an inductive electronic effect, modulating the reactivity of the Grignard reagent without the more direct resonance interactions that would occur from the ortho or para positions.

Properties

IUPAC Name |

magnesium;2-phenyl-1,3-dioxane;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11O2.BrH.Mg/c1-2-5-9(6-3-1)10-11-7-4-8-12-10;;/h1-2,5-6,10H,4,7-8H2;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEWBJUCSLVRYAT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(OC1)C2=CC=C[C-]=C2.[Mg+2].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrMgO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for 3 1,3 Dioxan 2 Yl Phenylmagnesium Bromide

Conventional Grignard Reagent Formation

The traditional approach to synthesizing 3-(1,3-Dioxan-2-YL)phenylmagnesium bromide relies on the foundational principles of Grignard chemistry discovered over a century ago. sciencedaily.com This method involves the direct reaction of an organohalide with magnesium metal in an ethereal solvent.

Reaction of 3-(1,3-Dioxan-2-YL)phenyl Bromide with Magnesium Metal

The synthesis is fundamentally an organometallic reaction where 3-(1,3-Dioxan-2-YL)phenyl bromide reacts with magnesium metal. The magnesium, typically in the form of turnings or ribbon, acts as the reducing agent, inserting itself into the carbon-bromine bond of the aryl halide. wikipedia.org This process forms the organomagnesium halide, this compound, a compound where the polarity of the carbon atom attached to the magnesium is reversed, rendering it a potent nucleophile. organic-chemistry.orglibretexts.org The general formula for such a reaction is R-X + Mg → R-Mg-X. wikipedia.org

The dioxanyl group, a cyclic acetal (B89532), is stable under the basic conditions of Grignard reagent formation, making this a feasible synthetic route. This protecting group is crucial as it masks a reactive carbonyl functionality that would otherwise be incompatible with the highly nucleophilic Grignard reagent being formed.

Initiation and Real-time Monitoring Techniques for Grignard Formation

The reaction between the magnesium metal and the organic halide does not always begin immediately. The magnesium is typically coated with a passivating layer of magnesium oxide, which prevents it from reacting. wikipedia.org Several techniques are employed to initiate the reaction.

Initiation Techniques: | Method | Description | Reference | | :--- | :--- | :--- | | Mechanical Activation | Crushing the magnesium turnings with a glass rod or grinding them prior to the reaction exposes a fresh, unoxidized metal surface. | wikipedia.orgyoutube.com | | Chemical Activation | Small amounts of activators like iodine, methyl iodide, or 1,2-dibromoethane (B42909) are added. wikipedia.org 1,2-dibromoethane is particularly useful as its reaction with magnesium produces ethylene (B1197577) gas, providing a visual cue that the magnesium is active. wikipedia.orgyoutube.com | | Heating | Gentle heating can sometimes provide the activation energy needed to start the reaction. youtube.com |

Real-time Monitoring: Once initiated, the reaction is often exothermic. Monitoring is crucial to maintain control and ensure completion.

Visual Cues: The formation of the Grignard reagent is often accompanied by the appearance of cloudiness or a color change in the solution, along with bubbling at the metal's surface. miracosta.eduyoutube.com

Temperature Control: The reaction's own heat can cause the solvent to reflux. youtube.com This self-sustaining boiling is a clear indicator that the reaction is proceeding vigorously. youtube.com Maintaining a gentle reflux ensures a steady reaction rate. miracosta.edu

Advanced and Green Synthetic Methodologies

In response to the growing need for sustainable chemistry, new methods for synthesizing Grignard reagents have been developed that reduce waste and improve safety. rsc.org

Mechanochemical Approaches for Grignard Reagent Synthesis (e.g., Ball Milling)

Mechanochemistry, specifically ball milling, has emerged as a powerful technique for generating Grignard reagents with minimal or no solvent. sciencedaily.comthieme-connect.com In this method, the reactants—magnesium metal and the organohalide—are placed in a milling vessel with grinding balls (e.g., stainless steel or zirconia). sciencedaily.comnih.gov The mechanical energy from the milling process activates the reaction.

This approach offers several advantages:

Solvent-Free or Reduced Solvent: Many mechanochemical Grignard preparations can be performed solvent-free or with only a small amount of an ethereal additive, a technique known as liquid-assisted grinding (LAG). thieme-connect.comnih.gov

High Efficiency: The constant grinding exposes fresh magnesium surfaces, leading to rapid and efficient reaction, often with shorter reaction times than conventional methods. nih.gov

Synthesis of Difficult Reagents: This method can successfully generate Grignard reagents from organohalides with low solubility in traditional solvents, which would otherwise fail in a classic solution-based approach. thieme-connect.com

Strategies for Reduced Solvent Usage and Enhanced Environmental Sustainability

The development of greener synthetic routes for Grignard reagents is a key area of research. These strategies aim to minimize the environmental impact associated with traditional methods, which often use large volumes of hazardous solvents. sciencedaily.combeyondbenign.org

Mechanochemistry: As discussed, ball milling drastically reduces the need for organic solvents, which are a primary source of chemical waste. sciencedaily.com A reported method for general Grignard synthesis cuts the amount of required organic solvent to about one-tenth of that used in conventional preparations. sciencedaily.com

Use of Greener Solvents: The substitution of traditional solvents like THF and diethyl ether with more environmentally benign alternatives such as 2-MeTHF is a central strategy. rsc.org 2-MeTHF has a lower environmental and safety risk profile. rsc.org

Comparison of Synthetic Methodologies

| Feature | Conventional Method | Mechanochemical (Ball Milling) Method | Reference |

|---|---|---|---|

| Solvent Requirement | Large volume of anhydrous ether (e.g., THF, Et₂O) | Solvent-free or minimal (liquid-assisted grinding) | sciencedaily.comchemguide.co.uk |

| Reaction Initiation | Often requires chemical or mechanical activation | Activated by mechanical force | wikipedia.orgresearchgate.net |

| Reaction Time | Variable, can be lengthy | Generally shorter | nih.gov |

| Applicability | Limited by solubility of the halide | Effective for poorly soluble halides | thieme-connect.com |

| Environmental Impact | Generates significant solvent waste | Significantly reduced waste, more sustainable | sciencedaily.comrsc.org |

Exploration of Alternative Environmentally Conscious Solvent Systems (e.g., 2-Methyltetrahydrofuran)

The selection of a solvent is critical in Grignard reagent synthesis, traditionally relying on ethers like diethyl ether and tetrahydrofuran (B95107) (THF). However, the growing emphasis on green chemistry has spurred research into more sustainable alternatives. nih.gov 2-Methyltetrahydrofuran (2-MeTHF), a biomass-derived solvent, has emerged as a promising eco-friendly substitute for THF in a variety of organometallic reactions, including the formation of Grignard reagents. nih.gov

The advantages of 2-MeTHF over traditional solvents are multifaceted. Derived from renewable resources such as corncobs, it presents a smaller environmental footprint. nih.gov Its higher boiling point (80°C compared to 66°C for THF) allows for reactions to be conducted at elevated temperatures, which can lead to shorter reaction times. researchgate.net Furthermore, 2-MeTHF exhibits greater stability in the presence of strong bases and organometallic reagents. nih.gov Its limited miscibility with water simplifies aqueous work-ups and product extractions, often eliminating the need for additional organic solvents and facilitating solvent recycling. nih.gov Studies have shown that the formation and reactivity of Grignard reagents in 2-MeTHF are often comparable or even superior to those in THF, with some cases reporting improved yields. nih.govresearchgate.net

Table 1: Comparison of Properties of THF and 2-MeTHF

| Property | Tetrahydrofuran (THF) | 2-Methyltetrahydrofuran (2-MeTHF) |

| Source | Petroleum-derived | Biomass-derived nih.gov |

| Boiling Point | 66 °C researchgate.net | 80 °C researchgate.net |

| Water Solubility | Miscible researchgate.net | Limited (4.1 g/100 g at 20°C) researchgate.net |

| Stability | Less stable to strong bases nih.gov | More stable to strong bases nih.gov |

| Work-up | Requires extraction with organic solvents | Simpler phase separation nih.gov |

Precursors for this compound Synthesis

The immediate precursor required for the synthesis of this compound is 2-(3-bromophenyl)-1,3-dioxane (B1336462) . This compound is synthesized through the protection of the aldehyde group of 3-bromobenzaldehyde (B42254) as a cyclic acetal.

The most common method for this transformation is the acid-catalyzed reaction of 3-bromobenzaldehyde with 1,3-propanediol. The reaction is typically carried out in a non-polar solvent such as toluene (B28343) or dichloromethane, with a catalytic amount of a strong acid like p-toluenesulfonic acid. To drive the equilibrium towards the formation of the acetal, the water generated during the reaction is continuously removed, often using a Dean-Stark apparatus.

A representative reaction for the synthesis of 2-(3-bromophenyl)-1,3-dioxane is outlined below:

Table 2: Representative Reaction Components for the Synthesis of 2-(3-bromophenyl)-1,3-dioxane

| Reactant/Reagent | Molar Mass ( g/mol ) | Role |

| 3-Bromobenzaldehyde | 185.02 | Starting Material |

| 1,3-Propanediol | 76.09 | Protecting Agent |

| p-Toluenesulfonic acid | 172.20 | Catalyst |

| Toluene | 92.14 | Solvent |

The acetal functional group in 2-(3-bromophenyl)-1,3-dioxane is stable under the strongly nucleophilic and basic conditions required for Grignard reagent formation, a crucial feature for its use as a precursor. libretexts.orglibretexts.orgchemistrysteps.com This stability ensures that the Grignard reagent forms at the carbon-bromine bond without reacting with the protected aldehyde functionality.

Reactivity and Mechanistic Aspects of 3 1,3 Dioxan 2 Yl Phenylmagnesium Bromide

Nucleophilic Characteristics and Polarity Inversion in Organometallic Compounds

The chemical behavior of 3-(1,3-dioxan-2-yl)phenylmagnesium bromide is characteristic of a Grignard reagent, a class of organometallic compounds renowned for their potent nucleophilicity. The significant difference in electronegativity between the carbon of the phenyl ring (electronegativity ≈ 2.55) and magnesium (electronegativity ≈ 1.31) leads to a highly polarized carbon-magnesium (C-Mg) bond. This polarization imparts a substantial partial negative charge on the carbon atom, rendering it a powerful carbon-based nucleophile and a strong base.

The formation of this Grignard reagent is a classic illustration of the chemical concept known as "umpolung," or polarity inversion. In the precursor molecule, an aryl halide such as 3-bromobenzaldehyde (B42254) (with the aldehyde group protected as the 1,3-dioxane (B1201747) acetal), the carbon atom bonded to the bromine is electrophilic (δ+). Upon reaction with elemental magnesium, this polarity is inverted. The magnesium atom inserts into the carbon-bromine bond, and the resulting C-Mg bond makes the very same carbon atom strongly nucleophilic (δ-). adichemistry.com This reversal of reactivity allows the aryl group to function as a carbanion synthon, enabling it to attack electron-deficient centers and form new carbon-carbon bonds, a cornerstone of synthetic organic chemistry. adichemistry.commnstate.edu

Addition Reactions to Electrophilic Centers

The synthetic utility of this compound is primarily harnessed through its addition reactions to a variety of electrophilic carbonyl and epoxide compounds. The 1,3-dioxane group serves as a robust protecting group for the aldehyde functionality, which would otherwise be incompatible with the highly basic and nucleophilic nature of the Grignard reagent. This protection scheme allows the nucleophilic arylmagnesium halide to react selectively with other electrophiles.

Reaction with Aldehydes: Formation of Secondary Alcohols

When this compound is treated with an aldehyde, it undergoes a nucleophilic addition reaction to the electrophilic carbonyl carbon. masterorganicchemistry.com This attack results in the formation of a new carbon-carbon bond and a tetrahedral magnesium alkoxide intermediate. A subsequent aqueous acidic workup, often using a mild acid like ammonium (B1175870) chloride, protonates the alkoxide to yield the final secondary alcohol product. vaia.com This method provides a direct and efficient pathway to diarylmethanols or aryl-alkyl-methanols, where one of the aryl groups is substituted with a protected formyl group at the meta-position.

Table 1: Examples of Secondary Alcohol Synthesis

| Aldehyde Reactant | Resulting Secondary Alcohol Product |

| Formaldehyde | [3-(1,3-Dioxan-2-yl)phenyl]methanol |

| Acetaldehyde | 1-[3-(1,3-Dioxan-2-yl)phenyl]ethanol |

| Benzaldehyde (B42025) | 3-(1,3-Dioxan-2-yl)phenylmethanol |

Reaction with Ketones: Formation of Tertiary Alcohols

The reaction of this compound with ketones follows a similar mechanistic path to its reaction with aldehydes, culminating in the formation of tertiary alcohols. masterorganicchemistry.com The nucleophilic aryl group attacks the carbonyl carbon of the ketone, leading to a magnesium alkoxide intermediate. Protonation of this intermediate during the acidic workup phase furnishes the tertiary alcohol. mnstate.eduvaia.com The reactivity of the ketone can be influenced by steric hindrance; less hindered ketones typically react more readily. This reaction is a fundamental strategy for the synthesis of tertiary alcohols bearing a specific aryl substituent.

Table 2: Examples of Tertiary Alcohol Synthesis from Ketones

| Ketone Reactant | Resulting Tertiary Alcohol Product |

| Acetone | 2-[3-(1,3-Dioxan-2-yl)phenyl]propan-2-ol |

| Acetophenone | 1-[3-(1,3-Dioxan-2-yl)phenyl]-1-phenylethanol |

| Cyclohexanone | 1-[3-(1,3-Dioxan-2-yl)phenyl]cyclohexan-1-ol |

Reaction with Esters: Synthesis of Tertiary Alcohols

The reaction between this compound and esters leads to tertiary alcohols through a mechanism involving a double addition of the Grignard reagent. udel.edumasterorganicchemistry.com The first equivalent of the Grignard reagent adds to the ester carbonyl, forming a tetrahedral intermediate. This intermediate is unstable and collapses by expelling the alkoxy group (e.g., -OCH₃ or -OCH₂CH₃) as a leaving group, which generates a ketone intermediate. adichemistry.comudel.edu

This newly formed ketone is generally more reactive than the starting ester towards the Grignard reagent. adichemistry.com Consequently, a second equivalent of the arylmagnesium bromide rapidly attacks the ketone, forming a new tetrahedral magnesium alkoxide. This second addition is followed by an acidic workup to protonate the alkoxide, yielding a tertiary alcohol. udel.edu A characteristic of this reaction is that two of the alkyl or aryl groups on the tertiary alcohol are identical, both originating from the Grignard reagent. Therefore, a minimum of two equivalents of the Grignard reagent is required for the reaction to proceed to completion. adichemistry.commnstate.edu

Reaction with Nitriles: Pathway to Ketones upon Hydrolysis

Nitriles serve as effective electrophiles for Grignard reagents, providing a reliable route to ketones after a hydrolysis step. masterorganicchemistry.comucalgary.ca The nucleophilic carbon of this compound attacks the electrophilic carbon of the nitrile's C≡N triple bond. This addition forms a stable intermediate N-magnesium imine salt. libretexts.org This intermediate does not react further with another equivalent of the Grignard reagent under the anhydrous reaction conditions. ucalgary.ca

The reaction is completed by the addition of aqueous acid during the workup. The imine intermediate is hydrolyzed, cleaving the carbon-nitrogen double bond and replacing it with a carbon-oxygen double bond to form the final ketone product. masterorganicchemistry.comlibretexts.orglibretexts.org This two-step process allows for the synthesis of a ketone where one of the R-groups is the 3-(1,3-dioxan-2-yl)phenyl moiety and the other is from the starting nitrile.

Table 3: Ketone Synthesis via Nitrile Addition

| Nitrile Reactant | Final Ketone Product (after hydrolysis) |

| Acetonitrile | 1-[3-(1,3-Dioxan-2-yl)phenyl]ethan-1-one |

| Benzonitrile | 3-(1,3-Dioxan-2-yl)phenylmethanone |

| Propionitrile | 1-[3-(1,3-Dioxan-2-yl)phenyl]propan-1-one |

Reaction with Epoxides: Regioselective Ring Opening and Carbon Chain Elongation

The reaction of this compound with epoxides (oxiranes) is a powerful method for carbon chain elongation, resulting in the formation of an alcohol. This reaction proceeds via an S_N2 mechanism, where the nucleophilic aryl group attacks one of the carbon atoms of the epoxide ring, causing the strained three-membered ring to open. masterorganicchemistry.comorganicchemistrytutor.com

This ring-opening reaction is highly regioselective. Under the basic conditions provided by the Grignard reagent, the nucleophilic attack occurs preferentially at the less sterically hindered carbon atom of the epoxide. organicchemistrytutor.com For instance, the reaction with ethylene (B1197577) oxide (the simplest epoxide) yields 2-[3-(1,3-dioxan-2-yl)phenyl]ethan-1-ol. If an unsymmetrical epoxide such as propylene (B89431) oxide is used, the attack will occur at the terminal carbon, leading to the formation of 1-[3-(1,3-dioxan-2-yl)phenyl]propan-2-ol. The initial product is a magnesium alkoxide, which is then protonated during the acidic workup to give the final alcohol. organicchemistrytutor.commdpi.com

Reaction with Carbon Dioxide: Formation of Carboxylic Acids

The reaction of the Grignard reagent this compound with carbon dioxide, typically in the form of dry ice, serves as a reliable method for the synthesis of the corresponding carboxylic acid. miracosta.eduquora.com This transformation is a classic example of carbon-carbon bond formation where the nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of carbon dioxide. pressbooks.publibretexts.org The initial step involves the nucleophilic addition of the arylmagnesium bromide to one of the C=O bonds of the carbon dioxide molecule. This forms a magnesium carboxylate salt intermediate. quora.comyoutube.com Subsequent acidification of the reaction mixture, usually with a strong mineral acid like hydrochloric acid, protonates the carboxylate to yield the final carboxylic acid product, 3-formylbenzoic acid, after hydrolysis of the acetal (B89532) protecting group. miracosta.edusigmaaldrich.com

A typical experimental procedure involves the slow addition of a solution of this compound in an ether solvent like tetrahydrofuran (B95107) (THF) to a beaker containing crushed dry ice. miracosta.edu The reaction is exothermic, and the mixture is usually allowed to warm to room temperature as the excess dry ice sublimes. youtube.com The resulting viscous mass, the magnesium salt of the carboxylic acid, is then hydrolyzed with aqueous acid to liberate the free carboxylic acid. miracosta.edu

Table 1: Reaction of this compound with Carbon Dioxide

| Reactant | Reagent | Product (after hydrolysis) | Key Transformation |

|---|

Cross-Coupling Reactions

This compound is a versatile reagent in various transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. These reactions are fundamental in synthetic organic chemistry for the construction of complex molecular architectures.

Palladium catalysts are highly effective in promoting the cross-coupling of Grignard reagents with organic halides and other electrophiles. sigmaaldrich.comrsc.org

The Kumada coupling , one of the earliest developed cross-coupling methods, directly utilizes Grignard reagents. wikipedia.orgorganic-chemistry.org In a typical Kumada coupling, this compound would react with an aryl or vinyl halide in the presence of a palladium(II) or nickel(II) catalyst. wikipedia.orgorganic-chemistry.org The catalytic cycle generally involves the oxidative addition of the organic halide to the low-valent metal center, followed by transmetalation with the Grignard reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.org The use of 2-methyl-tetrahydrofuran as a solvent has been shown to improve reaction yields by allowing for higher concentrations of the Grignard reagent and minimizing side products. google.com

The Suzuki-Miyaura coupling is another powerful palladium-catalyzed reaction that forms carbon-carbon bonds between an organoboron compound and an organic halide. nih.govnih.gov While this reaction does not directly use the Grignard reagent as the nucleophile in the key coupling step, this compound can be used to synthesize the necessary organoboron starting material. For instance, the Grignard reagent can be reacted with a trialkyl borate (B1201080) to form a boronic ester, which can then participate in a Suzuki-Miyaura coupling. This two-step approach expands the utility of the Grignard reagent to this widely used transformation. tcichemicals.com The reaction tolerates a wide range of functional groups and is known for its mild reaction conditions. nih.govtcichemicals.com The choice of palladium catalyst and ligands is crucial for achieving high efficiency, especially with sterically hindered substrates. sigmaaldrich.comorganic-chemistry.org

Table 2: Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Grignard Role | Typical Electrophile | Catalyst System |

|---|---|---|---|

| Kumada Coupling | Direct Nucleophile | Aryl/Vinyl Halides | Pd(II) or Ni(II) complexes |

Iron-catalyzed cross-coupling reactions have gained significant attention as a more sustainable and economical alternative to palladium-catalyzed methods. nih.govoup.commdpi.com These reactions often utilize readily available and non-toxic iron salts as catalysts. nih.govmdpi.com this compound can serve as the nucleophilic partner in iron-catalyzed Kumada-type cross-couplings with various electrophiles, including aryl chlorides. nih.govacs.org

The mechanism of iron-catalyzed cross-coupling is complex and can involve iron in various oxidation states, potentially including low-valent species like Fe(-II). researchgate.netprinceton.edu A proposed catalytic cycle may involve the formation of an active [Fe(MgBr)₂] species from the reaction of an iron salt with the Grignard reagent. princeton.edupku.edu.cn This species then undergoes oxidative addition with the organic halide, followed by a process that leads to the final coupled product and regeneration of the catalyst. pku.edu.cnresearchgate.net The use of additives like N-methyl-2-pyrrolidone (NMP) or benign urea (B33335) ligands can be crucial for achieving high yields and functional group tolerance. nih.govmdpi.com These reactions have been shown to be effective for coupling with a range of alkyl and aryl Grignard reagents. nih.govacs.org

Homocoupling, the reaction of two molecules of the same Grignard reagent to form a symmetrical biaryl product, can occur as a side reaction or be developed as a primary synthetic route. In the context of this compound, homocoupling would lead to the formation of 3,3'-bis(1,3-dioxan-2-yl)biphenyl. This process can be promoted by certain transition metal catalysts or oxidizing agents. For instance, the use of catalysts like nickel(II) acetate (B1210297) in the presence of an oxidant has been shown to facilitate the homocoupling of phenylmagnesium bromide. rsc.org Similarly, copper(I) iodide and nano-Fe₃O₄ have also been employed as catalysts for such transformations. rsc.org The mechanism for these catalyzed homocoupling reactions often involves oxidative dimerization of the Grignard reagent mediated by the metal center.

Mechanistic Investigations of Grignard Reactions

The reaction of Grignard reagents, including this compound, with polar functional groups like carbonyls is generally understood to proceed through a polar, nucleophilic addition mechanism. wikipedia.orgorganic-chemistry.org The carbon-magnesium bond in the Grignard reagent is highly polarized, with the carbon atom bearing a partial negative charge and acting as a potent nucleophile. pressbooks.pubchemistrysteps.com

When a Grignard reagent reacts with an aldehyde or ketone, the nucleophilic carbon attacks the electrophilic carbonyl carbon. pressbooks.publibretexts.org This attack results in the formation of a new carbon-carbon single bond and the breaking of the carbon-oxygen pi bond, with the electrons moving to the oxygen atom to form an alkoxide intermediate. pressbooks.pubchemistrysteps.com This intermediate is stabilized by the magnesium halide portion of the Grignard reagent. libretexts.org The reaction is typically envisioned to proceed through a six-membered ring transition state. wikipedia.org Subsequent workup with an aqueous acid protonates the alkoxide to yield the final alcohol product. libretexts.orgchemistrysteps.com

While the polar mechanism is widely accepted, it is worth noting that for sterically hindered substrates, an alternative single electron transfer (SET) mechanism has been proposed, which involves radical intermediates. wikipedia.orgorganic-chemistry.org However, for most standard Grignard additions to unhindered carbonyls, the polar nucleophilic addition pathway is the predominant mechanistic route. organic-chemistry.org

Influence of Substrate Structure and Reaction Parameters on Mechanistic Preference

The competition between the nucleophilic addition and single electron transfer (SET) pathways in Grignard reactions is significantly influenced by the structure of both the Grignard reagent and the substrate, as well as the reaction conditions.

Substrate Structure:

Steric Hindrance: Increased steric bulk in the carbonyl compound can hinder the traditional nucleophilic attack, making the SET pathway more favorable. organic-chemistry.orgoperachem.com For sterically hindered ketones, side products resulting from processes like deprotonation (yielding an enolate) or reduction can be observed. organic-chemistry.org

Electronic Properties: Substrates with low reduction potentials, such as aromatic and bulky ketones (e.g., benzophenone, fluorenone), are more prone to accept an electron, thus favoring the radical mechanism. operachem.comnih.gov Conversely, alkyl aldehydes and ketones typically react via the nucleophilic pathway. operachem.comresearchgate.net Computational studies have shown that for substrates like fluorenone, the SET pathway is accelerated while the concerted nucleophilic pathway is decelerated, likely due to steric destabilization in the transition state for the latter. nih.gov

Reaction Parameters:

Solvent: The choice of solvent can impact the reactivity of the Grignard reagent. More polar solvents like tetrahydrofuran (THF) can stabilize the organomagnesium species differently than diethyl ether, potentially altering reactivity. quora.com

Additives: The addition of salts like lithium chloride (LiCl) or cerium(III) chloride (CeCl₃) can modify the reactivity and chemoselectivity of Grignard reagents. wikipedia.orgnumberanalytics.com For example, "Turbo-Grignards," which are modified with LiCl, exhibit greater chemoselectivity. wikipedia.org

Temperature: Temperature can affect the position of the Schlenk equilibrium and the rates of competing reaction pathways. wikipedia.org

The interplay of these factors determines the dominant reaction mechanism. For this compound, an aryl Grignard reagent, its reactions with sterically hindered or electronically-activated substrates would be more likely to involve an SET component.

The Schlenk Equilibrium and its Ramifications for Grignard Reagent Solution Chemistry

Grignard reagents in ether solutions are not simple monomeric species of the formula RMgX. They exist as a complex mixture of species governed by the Schlenk equilibrium. wikipedia.orglibretexts.org This equilibrium involves the disproportionation of the organomagnesium halide (RMgX) into a diorganomagnesium compound (R₂Mg) and a magnesium dihalide (MgX₂). wikipedia.orgsci-hub.ru

The Schlenk Equilibrium: 2 RMgX ⇌ MgX₂ + R₂Mg

The position of this equilibrium is dynamic and is influenced by several factors, including the nature of the organic group (R), the halide (X), the solvent, the concentration, and the temperature. wikipedia.orgsci-hub.ru In ethereal solvents like diethyl ether and tetrahydrofuran (THF), the magnesium species are further coordinated by solvent molecules. wikipedia.orglibretexts.org

The various species present in the Schlenk equilibrium can exhibit different reactivities. sci-hub.ru For example, both RMgX and R₂Mg can act as nucleophiles, and there can be additional reaction pathways involving electrophilic catalysis by the magnesium halide. researchgate.net The composition of the Grignard solution can be intentionally shifted. For instance, the addition of dioxane can precipitate the magnesium halide (MgX₂(dioxane)₂), driving the equilibrium to the right and yielding a solution of the diorganomagnesium species (R₂Mg). wikipedia.orgsci-hub.ru This technique is often used to prepare pure dialkylmagnesium compounds. sci-hub.ru

The existence of the Schlenk equilibrium means that kinetic studies of Grignard reactions can be complex, as multiple species may be reacting simultaneously. researchgate.net For arylmagnesium bromides in THF, the equilibrium generally lies on the side of the ArMgBr species. sci-hub.ru

Table 1: Species in a Grignard Solution under Schlenk Equilibrium

| Species Formula | Name | Role |

|---|---|---|

| RMgX | Organomagnesium Halide | Primary component, reactive species |

| R₂Mg | Diorganomagnesium | Product of disproportionation, reactive species |

| MgX₂ | Magnesium Dihalide | Product of disproportionation, can act as Lewis acid/catalyst |

| RMg(μ-X)₂MgR | Dimeric Species | Can form, especially at higher concentrations libretexts.org |

This table is interactive. Click on the headers to sort.

Role of Ethereal Solvents in the Stabilization of Organomagnesium Complexes

Ethereal solvents like diethyl ether (Et₂O) and tetrahydrofuran (THF) are crucial for both the formation and stability of Grignard reagents such as this compound. acs.orgquora.com Their role extends beyond simply providing an inert medium for the reaction.

The magnesium atom in a Grignard reagent is electron-deficient and acts as a Lewis acid. doubtnut.com The oxygen atoms in ether molecules possess lone pairs of electrons and function as Lewis bases. doubtnut.com These lone pairs coordinate to the magnesium center, forming a stable complex. quora.comlibretexts.org This coordination is essential for several reasons:

Stabilization: The solvent-magnesium complex formation stabilizes the highly reactive organomagnesium species, preventing its decomposition. quora.comquora.com Typically, the magnesium center coordinates two molecules of ether, resulting in a tetrahedral geometry, as seen in structures like EtMgBr·2Et₂O. wikipedia.orglibretexts.org

Solubilization: This solvation process allows the Grignar reagent to dissolve in the nonpolar ether solvent. doubtnut.com

Influence on Reactivity: The nature of the ethereal solvent can affect the reactivity of the Grignard reagent. THF is a stronger Lewis base (has greater donicity) than diethyl ether. quora.comsci-hub.ru This stronger coordination in THF can lead to different solution structures and reactivity compared to diethyl ether. quora.comsci-hub.ru For instance, alkyl- and arylmagnesium chlorides are typically monomeric in THF but form dimers in diethyl ether. sci-hub.ru

Computational studies on model Grignard reagents like CH₃MgCl in THF have revealed that the solvent is a direct and key player in the mechanism of the Schlenk equilibrium. acs.orgacs.org The dynamic exchange of solvent molecules in the magnesium coordination sphere is fundamental for the ligand exchange process to occur. acs.org The reaction proceeds through asymmetrically solvated intermediates, highlighting that the solvent's role is not merely stabilization but an active participation in the reaction mechanism. acs.orgacs.org

Table 2: Properties of Common Ethereal Solvents for Grignard Reactions

| Solvent | Formula | Boiling Point (°C) | Lewis Basicity | Typical Coordination |

|---|---|---|---|---|

| Diethyl Ether | (C₂H₅)₂O | 34.6 | Moderate | Forms stable complexes wikipedia.org |

This table is interactive. Click on the headers to sort.

Functional Group Compatibility and Selectivity in Reactions Involving the 1,3 Dioxane Moiety

Strategic Use of the Acetal (B89532) as a Carbonyl Protecting Group

The protection of carbonyl compounds, such as aldehydes and ketones, as 1,3-dioxanes is a fundamental strategy in multistep organic synthesis. thieme-connect.de This transformation renders the otherwise electrophilic carbonyl carbon inert to a wide range of reaction conditions, particularly those involving strong bases and nucleophiles. thieme-connect.delibretexts.org The 1,3-dioxane (B1201747) is a six-membered cyclic acetal, typically formed from the reaction of a carbonyl compound with 1,3-propanediol. organic-chemistry.org This structure is conformationally similar to a cyclohexane (B81311) ring, preferentially adopting a chair-like conformation. thieme-connect.de

A defining feature of the 1,3-dioxane group is its exceptional stability in neutral to strongly basic environments. libretexts.org Cyclic acetals are robust against virtually all types of nucleophiles and bases, a property that makes them excellent protecting groups. thieme-connect.deorganic-chemistry.org This stability is "orthogonal" to the reactivity of many key reagents, meaning the protecting group remains intact while transformations occur elsewhere in the molecule.

This is particularly crucial in organometallic chemistry. thieme-connect.de For instance, if a molecule contains both a ketone and an aryl halide, attempting to form a Grignard reagent would lead to the newly formed organometallic species intramolecularly attacking the ketone. masterorganicchemistry.com By first converting the ketone to a 1,3-dioxane acetal, the Grignard reagent can be generated and subsequently used to react with an external electrophile without self-destruction. libretexts.orgmasterorganicchemistry.com The acetal functional group does not react with the powerful nucleophilic Grignard reagent. masterorganicchemistry.com

| Functional Group | Compatibility with R-MgBr | Rationale |

|---|---|---|

| Alcohol (-OH) | Incompatible | Acts as an acid, protonates and destroys the Grignard reagent. masterorganicchemistry.com |

| Ketone (C=O) | Incompatible | Reacts via nucleophilic addition. libretexts.org |

| Ester (RCOOR') | Incompatible | Reacts via nucleophilic acyl substitution/addition. libretexts.org |

| 1,3-Dioxane (Acetal) | Compatible | Stable in basic/nucleophilic conditions, behaves like an ether. libretexts.orgorganic-chemistry.org |

While stable to bases, 1,3-dioxanes are labile towards Brønsted or Lewis acids, allowing for their removal to regenerate the parent carbonyl group. thieme-connect.de The most common method for deprotection is acid-catalyzed hydrolysis, which proceeds readily in the presence of water. libretexts.orgorganic-chemistry.org This cleavage is typically achieved using aqueous solutions of strong acids like HCl or H₂SO₄. The selectivity of this process allows for the unmasking of the carbonyl group at a desired stage in a synthetic sequence, after all base-sensitive steps have been completed. masterorganicchemistry.com

Modern synthetic methods have also introduced milder conditions for acetal cleavage, enhancing the functional group tolerance of the deprotection step. organic-chemistry.org These methods are particularly useful for substrates containing other acid-sensitive functionalities.

| Reagent/System | Conditions | Key Features | Reference |

|---|---|---|---|

| Aqueous Acid (e.g., HCl, H₂SO₄) | Aqueous solvent | Standard, robust method. libretexts.org | libretexts.org |

| Cerium(III) triflate (Ce(OTf)₃) | Wet nitromethane, room temp. | Chemoselective, operates at nearly neutral pH. organic-chemistry.org | organic-chemistry.org |

| Iodine (I₂) | Catalytic amount, neutral conditions | Mild and efficient deprotection. organic-chemistry.org | organic-chemistry.org |

| Indium(III) trifluoromethanesulfonate (B1224126) (In(OTf)₃) | Acetone, room temp. or microwave | Deprotection under neutral conditions. organic-chemistry.org | organic-chemistry.org |

| Sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF₄) | Catalytic amount, water, 30 °C | Very rapid, quantitative conversion. organic-chemistry.org | organic-chemistry.org |

Chemoselectivity in Synthetic Transformations of Multi-functionalized Substrates

The chemoselectivity of 3-(1,3-Dioxan-2-YL)phenylmagnesium bromide is fundamentally linked to the protecting group strategy. In a substrate bearing multiple electrophilic sites, such as a ketone and an ester, a standard Grignard reagent would react unselectively with both. However, by masking the more reactive ketone as a 1,3-dioxane, the Grignard reagent is directed to react exclusively at the ester functionality. libretexts.org This allows for precise control over the reaction's outcome, a cornerstone of complex molecule synthesis. The dioxane moiety effectively serves as a "directing group" by rendering its parent carbonyl inert, thereby enabling the selective transformation of other functional groups within the molecule.

Advanced Methodologies and Innovative Approaches

Integration of 3-(1,3-Dioxan-2-YL)phenylmagnesium Bromide in Flow Chemistry Systems

The transition of Grignard reactions from traditional batch processing to continuous flow chemistry represents a significant advancement in process technology. chemicalindustryjournal.co.uk Flow chemistry utilizes a system of pumps and tubes or microreactors to bring reagents together, offering superior control over reaction parameters compared to batch reactors like round-bottom flasks. rsc.orgnih.gov

The synthesis of Grignard reagents, including this compound, is often exothermic and requires careful temperature management to prevent dangerous thermal runaways and the formation of byproducts such as biphenyl. rsc.orgmnstate.edu Flow reactors, with their high surface-area-to-volume ratio, provide exceptional heat transfer, allowing these reactions to be performed safely at temperatures higher than in batch, which can accelerate reaction rates. rsc.orgbeilstein-journals.org Research has demonstrated that Grignard reagents can be prepared directly in flow systems, often at room temperature or even 40°C, by passing an organic halide solution through a packed bed of magnesium metal. rsc.orgresearchgate.net This setup allows for the in-situ generation of the Grignard reagent, which can then be immediately telescoped into a subsequent reaction. rsc.orgresearchgate.net

For this compound, a flow chemistry setup would involve continuously pumping a solution of 2-(3-bromophenyl)-1,3-dioxane (B1336462) in an anhydrous solvent like THF through a column packed with magnesium turnings. The resulting Grignard reagent solution emerges from the reactor and can be directly mixed with a stream of an electrophile to form the desired product. This approach minimizes the risks associated with handling and storing large quantities of the highly reactive and moisture-sensitive Grignard reagent. chemicalindustryjournal.co.uk Furthermore, the integration of online monitoring tools, such as infrared spectroscopy, allows for real-time process control and optimization. nih.gov

Table 1: Comparison of Batch vs. Flow Synthesis for Grignard Reactions

| Feature | Batch Processing | Flow Chemistry |

|---|---|---|

| Heat Transfer | Limited, risk of thermal runaway | Excellent, enhanced safety |

| Reagent Stability | Potential for degradation during storage | In-situ generation and immediate use |

| Scalability | Complex, requires larger vessels | Simpler, by running the system for longer |

| Safety | Handling of large volumes of reactive material | Small reactor volumes, minimized inventory beilstein-journals.org |

| Process Control | Manual or delayed monitoring | Real-time online analytics (PAT) nih.gov |

| Reaction Conditions | Often requires cryogenic temperatures | Can often be run at room temperature or higher rsc.org |

Applications in Asymmetric Synthesis Utilizing Chiral Inductions or Auxiliaries

Asymmetric synthesis, the selective production of one enantiomer of a chiral molecule, is of paramount importance in medicinal chemistry and materials science. wikipedia.org this compound can serve as a key building block in these syntheses through the strategic use of chiral influences, such as chiral auxiliaries or catalysts, to control the stereochemical outcome of its reactions. wikipedia.orgmsu.edu

A prevalent strategy is the use of a chiral auxiliary, a chemical moiety that is temporarily incorporated into one of the reactants to direct the stereochemistry of a key bond-forming step. wikipedia.org A well-established example involves the addition of Grignard reagents to imines bearing a chiral N-sulfinyl group, such as tert-butanesulfinamide, often called Ellman's auxiliary. researchgate.netrsc.org In a potential application, this compound could be added to an aldimine derived from a simple aldehyde and (R)- or (S)-tert-butanesulfinamide. The chiral sulfinyl group on the nitrogen atom sterically directs the nucleophilic attack of the Grignard reagent to one face of the C=N double bond, leading to the formation of a sulfinamide product with high diastereoselectivity. rsc.org The chiral auxiliary can then be readily cleaved under acidic conditions to reveal the desired chiral amine.

Another approach is the use of chiral ligands that coordinate to the magnesium atom of the Grignard reagent. These ligands create a chiral environment around the reactive center, influencing the trajectory of the nucleophilic addition to a prochiral substrate like a ketone. nih.gov Research has shown that specially designed biaryl chiral ligands derived from 1,2-diaminocyclohexane (DACH) can effectively mediate the asymmetric addition of aryl Grignard reagents to ketones, yielding highly enantioenriched tertiary alcohols. nih.gov This methodology could be applied to the reaction of this compound with a ketone, providing stereocontrolled access to chiral tertiary alcohols containing the protected benzaldehyde (B42025) moiety. nih.gov

Table 2: Examples of Chiral Induction Strategies for Grignard Reagents

| Method | Description | Key Feature | Potential Product with this compound |

|---|---|---|---|

| Chiral Auxiliary | A chiral group (e.g., tert-butanesulfinamide) is attached to the electrophile. rsc.org | The auxiliary is later removed. wikipedia.org | Chiral secondary amines |

| Chiral Ligand | A chiral molecule (e.g., a biaryl diamine) coordinates to the Grignard reagent. nih.gov | The ligand is used in catalytic or stoichiometric amounts. | Chiral tertiary alcohols |

| Chiral Solvent | The reaction is conducted in an optically active solvent. wmich.edu | Often results in low levels of asymmetric induction. wmich.edu | Chiral alcohols (typically with low enantiomeric excess) |

Development of Catalytic Enhancements for Reactions Involving this compound

The reactivity of Grignard reagents can be significantly enhanced and directed through the use of transition metal catalysts. google.com While highly nucleophilic on their own, their participation in certain reactions, particularly cross-coupling, is often reliant on a catalyst. The Kumada-Corriu coupling, for instance, specifically describes the cross-coupling of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex. google.com

In this context, this compound can be used as a coupling partner in Kumada reactions to form C(sp²)–C(sp²) bonds. For example, reacting it with an aryl bromide or iodide in the presence of a palladium catalyst, such as Pd(PPh₃)₄, would yield a biaryl compound. This provides a powerful method for constructing complex molecular frameworks. The catalytic cycle generally involves oxidative addition of the organic halide to the low-valent metal center, transmetalation with the Grignard reagent, and reductive elimination to form the product and regenerate the catalyst. jyu.fi

Recent advancements have also focused on iron-catalyzed cross-coupling reactions, which are attractive due to iron's low cost and toxicity compared to palladium. rsc.org Research has demonstrated successful iron-catalyzed coupling between Grignard reagents and organic halides. rsc.org Such a protocol could be applied to this compound, expanding the toolkit for more sustainable chemical synthesis.

Furthermore, catalysis can be used to improve the efficiency of addition reactions. While Grignard reagents readily add to esters, the reaction can sometimes be difficult to control, leading to double addition and the formation of a tertiary alcohol. mnstate.edu Catalytic methods are being explored to enhance selectivity for the formation of ketones from the reaction of Grignard reagents with esters.

Table 3: Catalytic Cross-Coupling Reactions for Grignard Reagents

| Coupling Reaction | Catalyst System (Typical) | Substrate for Grignard | Bond Formed |

|---|---|---|---|

| Kumada Coupling | Ni or Pd complexes (e.g., Pd(PPh₃)₄, Ni(dppe)Cl₂) | Aryl/Vinyl Halides google.com | C(sp²)-C(sp²), C(sp²)-C(sp) |

| Negishi-type (via transmetalation) | Pd or Ni complexes | Organozinc Halides (formed in situ) | C-C bonds |

| Iron-Catalyzed Coupling | Iron salts (e.g., FeCl₃) rsc.org | Alkyl/Aryl Halides rsc.org | C(sp²)-C(sp³) |

Applications of 3 1,3 Dioxan 2 Yl Phenylmagnesium Bromide in Complex Molecular Synthesis

Synthesis of Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

The strategic introduction of a formyl group or a protected precursor is a common tactic in the synthesis of medicinally relevant molecules. 3-(1,3-Dioxan-2-YL)phenylmagnesium bromide serves as a key intermediate for creating Active Pharmaceutical Ingredients (APIs) and their precursors. pharmanoble.comnih.gov Its application allows for the coupling of a benzaldehyde-equivalent moiety with various electrophiles, a crucial step in building the carbon skeleton of many drugs. The dioxane-protected benzaldehyde (B42025) group can be carried through multiple synthetic steps before being deprotected under acidic conditions to reveal the reactive aldehyde.

This Grignard reagent is employed in the synthesis of a wide array of pharmaceutical classes, including but not limited to cardiovascular, antiviral, and anticancer agents. pharmanoble.com The quality and purity of such intermediates are critical as they directly impact the efficacy and safety of the final API. pharmanoble.com The use of this reagent facilitates the creation of complex organic structures that are central to the therapeutic action of the drug. For instance, it can be used to construct biaryl systems or to add a substituted phenyl ring to a core structure, which are common motifs in modern pharmaceuticals.

Table 1: Examples of Pharmaceutical Precursor Synthesis

| Precursor Type | Reaction Partner (Electrophile) | Resulting Intermediate | Potential Therapeutic Area |

| Biaryl Ketone | Aromatic Acid Chloride | Diaryl ketone with a protected aldehyde | Anti-inflammatory, Antiviral |

| Tertiary Alcohol | Ketone (e.g., substituted cyclohexanone) | Tertiary alcohol with a protected aldehyde | CNS disorders, Oncology |

| Substituted Benzene | Alkyl Halide (via cross-coupling) | Alkyl-substituted phenyl dioxane | Various |

This table is illustrative and based on the general reactivity of Grignard reagents in pharmaceutical synthesis.

Construction of Natural Products and Related Bioactive Compounds

The synthesis of natural products often requires the precise and stereocontrolled assembly of complex carbon frameworks. This compound is utilized in the synthesis of bioactive compounds, where the introduction of a substituted aromatic ring is necessary. Its role as a nucleophilic building block is critical in forming key carbon-carbon bonds that define the core structure of these molecules.

In one notable application, a related Grignard reagent was instrumental in the total synthesis of the diarylheptanoid (3S,5S)-alpinikatin. researchgate.net This highlights a common strategy where protected aryl Grignard reagents are used to build up the complex structures of polyketides and other natural product classes. The dioxane group ensures that the latent aldehyde functionality does not interfere with the Grignard reaction itself or other sensitive functional groups present in the synthetic intermediates. After the key bond-forming event, the dioxane can be removed to unmask the aldehyde for subsequent cyclization or functionalization reactions, which are often required to complete the synthesis of the natural product.

Development of Agrochemicals and Specialty Fine Chemicals

The utility of this compound extends to the agrochemical and fine chemical industries. In agrochemical research, the development of new herbicides and pesticides often involves the synthesis of molecules with specific substitution patterns on an aromatic ring to maximize efficacy and selectivity. This Grignard reagent provides a reliable method for introducing a 3-formylphenyl group (in its protected form) onto a variety of molecular scaffolds. This moiety can be a key part of the final active agrochemical or serve as a precursor for further elaboration. researchgate.net

In the realm of specialty fine chemicals, this reagent is used to produce advanced intermediates for materials science and other industrial applications. The ability to construct complex aromatic compounds with high precision is valuable for creating polymers, dyes, and other organic materials with tailored properties. The synthesis of substituted benzaldehydes, which are important precursors in the fragrance and flavor industry, can also be accomplished using this reagent followed by deprotection.

Table 2: Industrial Chemical Synthesis Applications

| Industry | Application | Role of Reagent |

| Agrochemicals | Synthesis of novel herbicides/pesticides | Introduction of a key structural motif (substituted phenyl ring). researchgate.net |

| Specialty Chemicals | Production of advanced intermediates | Building block for polymers and organic materials. |

| Fragrance & Flavor | Synthesis of aromatic aldehydes | Precursor to 3-substituted benzaldehydes. |

This table illustrates potential applications based on the reagent's known chemical reactivity.

Contribution to Convergent Synthetic Strategies and Efficiency in Multi-step Synthesis

This approach significantly enhances efficiency by:

Reducing Step Count: It allows for the introduction of a functionalized aromatic ring in a single step, avoiding multiple reactions that would be needed to build and then functionalize the ring.

Facilitating Purification: Intermediates in a convergent synthesis are often less complex and easier to purify than the long-chain intermediates in a linear synthesis.

Formation of Chiral Centers and Complex Heterocyclic Scaffolds

The creation of specific three-dimensional structures is fundamental to medicinal and materials chemistry. This compound plays a significant role in the asymmetric synthesis and the construction of complex ring systems.

Formation of Chiral Centers: When this Grignard reagent reacts with a prochiral electrophile, such as an unsymmetrical ketone or an aldehyde, a new chiral center is formed. youtube.com This reaction can be guided by chiral auxiliaries or catalysts to produce a single enantiomer of the resulting alcohol in high enantiomeric excess. The ability to create stereochemically defined tertiary alcohols is crucial in the synthesis of many APIs, where only one enantiomer possesses the desired biological activity. youtube.com

Synthesis of Complex Heterocyclic Scaffolds: Heterocyclic compounds are ubiquitous in pharmaceuticals and natural products. nih.govnih.gov This Grignard reagent is a valuable precursor for synthesizing a variety of heterocyclic scaffolds. acs.org A typical strategy involves reacting the Grignard reagent with a suitable electrophile, followed by deprotection of the dioxane group to reveal the aldehyde. This newly unmasked aldehyde can then participate in an intramolecular cyclization reaction to form a heterocyclic ring, such as a dihydrobenzofuran or a tetrahydroquinoline, depending on the structure of the intermediate. This two-stage process of intermolecular coupling followed by intramolecular cyclization is a powerful method for rapidly building molecular complexity. researchgate.net

Table 3: Applications in Chiral and Heterocyclic Synthesis

| Synthetic Goal | Reaction Type | Substrate Example | Resulting Structure |

| Chiral Center Formation | Nucleophilic addition | Prochiral ketone | Chiral tertiary alcohol |

| Heterocyclic Scaffold | Addition followed by cyclization | Epoxide with a pendant amine precursor | Dihydroisoquinoline derivative (after deprotection and cyclization) |

| Fused Ring System | Addition to cyclic ketone | Cyclopentanone | Intermediate for Pentalenofuran synthesis |

This table provides conceptual examples of how the reagent can be used to achieve specific synthetic outcomes.

Comparative Studies and Structural Analogs

Comparison with 3-(1,3-Dioxolan-2-YL)phenylmagnesium Bromide

A close structural analog of 3-(1,3-Dioxan-2-YL)phenylmagnesium bromide is 3-(1,3-Dioxolan-2-YL)phenylmagnesium bromide, which features a five-membered dioxolane ring instead of a six-membered dioxane ring. This seemingly minor difference in the protecting group's structure leads to significant variations in their chemical properties.

Analysis of Differences in Ring Strain and Electronic Effects (Five- vs. Six-Membered Cyclic Acetals)

The primary distinction between 1,3-dioxane (B1201747) and 1,3-dioxolane (B20135) rings lies in their inherent ring strain and resulting electronic characteristics. Six-membered rings like cyclohexane (B81311) can adopt a stable, non-planar "chair" conformation where all bond angles are approximately the ideal tetrahedral angle of 109.5°, thus eliminating angle strain. Similarly, the 1,3-dioxane ring exists in a low-energy chair conformation, making it a thermodynamically stable protecting group. organic-chemistry.org

From an electronic standpoint, the five-membered dioxolane ring is suggested to exert a more pronounced electron-donating effect compared to its six-membered dioxane counterpart. This difference can be attributed to the geometric constraints of the rings affecting the orientation of the oxygen lone pairs and their ability to interact with the rest of the molecule. The presence of two oxygen atoms in the dioxolane backbone is believed to enhance ligand-target interactions through hydrogen bonding, a factor that can increase biological activity in derivative compounds. researchgate.net

| Feature | 1,3-Dioxolane (Five-Membered) | 1,3-Dioxane (Six-Membered) |

| Conformation | Envelope / Twist | Chair |

| Ring Strain | Higher | Lower (more stable) |

| Electronic Effect | More electron-donating | Less electron-donating |

| Relative Stability | Kinetically favored formation | Thermodynamically favored product |

Comparative Studies on Reactivity, Stability, and Selectivity Profiles

The differences in ring strain and electronic effects between the dioxane and dioxolane protecting groups translate into distinct reactivity, stability, and selectivity profiles for the corresponding Grignard reagents.

Reactivity: The greater ring strain and electron-donating character of the dioxolane ring in 3-(1,3-Dioxolan-2-YL)phenylmagnesium bromide are reported to enhance its reactivity compared to the dioxane version. Conversely, the steric hindrance provided by the six-membered dioxane ring can lead to slower reaction rates.

Selectivity: The choice between a five- and six-membered cyclic acetal (B89532) can influence the selectivity of reactions. For instance, in reactions involving 4-(1,3-Dioxan-2-yl)-3-fluorophenylmagnesium bromide, the dioxane ring provides steric hindrance that slows down reaction rates compared to the dioxolane equivalent, which can in turn affect the regioselectivity of certain transformations.

Comparison with Other Substituted Aryl Grignard Reagents

The reactivity of an aryl Grignard reagent is not only determined by the groups proximal to the magnesium-carbon bond but also by remote substituents on the aromatic ring.

Impact of Remote Substituent Effects (e.g., Fluorine) on Reactivity and Regioselectivity

The electronic nature of substituents on the phenyl ring significantly modulates the nucleophilicity and reactivity of the Grignard reagent. This is often quantified using Hammett plots, which correlate reaction rates with substituent constants (σ).

In a competitive Hammett study on the iron-catalyzed coupling of para-substituted phenylmagnesium bromides, a weakly negative ρ value (ρ ≈ -0.5) was obtained. nih.govresearchgate.net This indicates that electron-donating groups (e.g., -OMe, -Me) accelerate the reaction, while electron-withdrawing groups (e.g., -F, -Cl, -CF₃) inhibit it. researchgate.net The negative ρ value is consistent with a mechanism where the transmetalation step is rate- or selectivity-determining. nih.gov

Specifically for a fluorine substituent, its strong electron-withdrawing nature reduces the nucleophilicity of the aryl Grignard reagent. This decreased reactivity can be beneficial, as it often leads to improved selectivity in complex reactions. For example, in the case of 4-(1,3-Dioxan-2-yl)-3-fluorophenylmagnesium bromide, the fluorine atom's electron-withdrawing effect enhances regioselectivity in certain allylic substitution reactions. However, the fluorination of Grignard reagents can be challenging, often requiring specific conditions or solvent changes to suppress side reactions like single-electron transfer (SET). drughunter.com

| Substituent Type | Effect on Nucleophilicity | Effect on Reaction Rate (vs. unsubstituted) | Potential Effect on Selectivity |

| Electron-Donating (e.g., -CH₃) | Increases | Accelerates | May decrease due to higher reactivity |

| Electron-Withdrawing (e.g., -F) | Decreases | Inhibits/Slows | May increase |

Comparison with Other Organometallic Reagents (e.g., Organolithium Compounds)

Grignard reagents are part of a broader class of organometallic compounds, with organolithium reagents being another prominent member. While both are powerful nucleophiles, they exhibit important differences in reactivity and substrate compatibility.

Analysis of Relative Reactivity and Functional Group Tolerances

Relative Reactivity: Organolithium compounds are generally more reactive and more basic than their Grignard reagent counterparts. tutorchase.comchemistrysteps.com This heightened reactivity stems from the greater polarity of the carbon-lithium bond compared to the carbon-magnesium bond. Consequently, organolithium reagents can add to a wider array of functional groups, including not only aldehydes and ketones but also imines and nitriles. tutorchase.comorgosolver.com

Functional Group Tolerance: The high reactivity of organolithium reagents also makes them less tolerant of certain functional groups. Both Grignard and organolithium reagents are strong bases and will react with acidic protons found in alcohols, amines, and carboxylic acids. ethz.ch However, the greater basicity of organolithiums makes them even more sensitive.

A key difference in functional group tolerance is seen with carboxylic acids. While Grignard reagents are typically destroyed by the acidic proton, organolithium reagents can be used to synthesize ketones from carboxylic acids. chemistrysteps.com The first equivalent of the organolithium deprotonates the acid, and a second equivalent can then add to the resulting carboxylate to form a ketone after workup. chemistrysteps.com Similarly, both reagent types react with nitriles to form ketones. chemistrysteps.com With esters, both reagents typically add twice to yield tertiary alcohols. chemistrysteps.com

| Feature | Grignard Reagents (ArMgBr) | Organolithium Reagents (ArLi) |

| Relative Reactivity | Highly Reactive | More Reactive |

| Relative Basicity | Strong Base | Stronger Base |

| Reaction with Aldehydes/Ketones | Forms Alcohols | Forms Alcohols |

| Reaction with Esters | Forms Tertiary Alcohols (double addition) | Forms Tertiary Alcohols (double addition) |

| Reaction with Carboxylic Acids | Acid-base reaction (deprotonation) | Forms Ketones (double addition) |

| Functional Group Tolerance | Moderate; incompatible with acidic protons. | Lower; incompatible with acidic protons. |

Future Directions and Research Perspectives

Exploration of Novel Reaction Pathways and Transformational Utilities

Future research is poised to expand the reaction scope of 3-(1,3-Dioxan-2-YL)phenylmagnesium bromide beyond traditional additions to carbonyl compounds. wisc.edu The presence of the acetal-protected aldehyde allows for its use in complex molecular architectures where unprotected aldehydes would be incompatible. allen.in A key area of future exploration is its application in novel cross-coupling reactions and reactions with a wider array of electrophiles.

The development of new catalytic systems will be crucial for unlocking novel transformations. For instance, while Kumada coupling is a known application for Grignard reagents, future work could focus on developing catalysts that are more tolerant of the protected functional group, enabling more efficient and selective C(sp²)–C(sp²) and C(sp²)–C(sp³) bond formations. acs.orgwikipedia.org Research into stereo- and regioselective reactions will also be a significant frontier, aiming to control the precise three-dimensional arrangement of atoms in the final products.

| Potential Research Area | Investigational Goal | Potential Electrophiles/Coupling Partners |

| Stereoselective Catalysis | To control the formation of specific stereoisomers in reactions with prochiral electrophiles. | Chiral aldehydes, ketones, imines |

| Advanced Cross-Coupling | To expand the scope of coupling partners beyond traditional organic halides. | Organo-triflates, -tosylates, heteroaromatic halides |

| Reaction with Heteroatom Electrophiles | To form novel carbon-heteroatom bonds. | Disulfides, selenyl halides, phosphinyl chlorides |

| Domino/Tandem Reactions | To design multi-step sequences where the Grignard addition initiates a cascade of bond-forming events. | Unsaturated esters, enones with latent leaving groups |

Continued Development of More Sustainable and Cost-Effective Synthesis Methods

The traditional batch synthesis of Grignard reagents, including this compound, often requires strict anhydrous conditions, ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF), and can present safety challenges. acs.orgwikipedia.org Future research is heavily focused on developing "greener," safer, and more efficient synthetic protocols.

Flow Chemistry: Continuous flow synthesis represents a major advancement. researchgate.net In this approach, reagents are pumped through a reactor, often a packed-bed column of magnesium metal. researchgate.net This method offers superior heat transfer, which is critical for managing the exothermic nature of Grignard formation, and allows for safer, non-cryogenic conditions. researchgate.netyoutube.com The small reactor volume and continuous processing can lead to higher reproducibility, reduced side-product formation (like Wurtz coupling), and easier scale-up for industrial applications. researchgate.netyoutube.com

Mechanochemistry: Another promising avenue is the use of mechanochemical methods, such as ball-milling. acs.org This technique can generate Grignard reagents, sometimes in the form of a paste, with minimal or even no solvent. acs.org Such methods can be performed in air and reduce the need for hazardous, dry solvents, significantly improving the environmental footprint and inherent safety of the process. acs.org

| Synthesis Method | Key Advantages | Challenges for Future Research |

| Traditional Batch | Well-established, simple laboratory setup. | Solvent-intensive, poor heat control, safety risks, batch-to-batch variability. researchgate.net |

| Continuous Flow | Excellent heat management, enhanced safety, high reproducibility, easy scale-up, reduced waste. researchgate.netyoutube.com | Initial setup cost, optimization of flow parameters (residence time, concentration). researchgate.net |

| Mechanochemistry | Drastically reduced solvent use, potential for solvent-free synthesis, enhanced safety. acs.org | Scalability, precise control over reaction stoichiometry, handling of resulting paste. acs.org |

Advancements in High-Throughput Screening and Automated Synthesis in Organomagnesium Chemistry

The optimization of reactions involving this compound can be a time-consuming process. High-Throughput Experimentation (HTE) and automated synthesis platforms are set to revolutionize this aspect of organomagnesium chemistry. acs.orgunchainedlabs.com

HTE involves running numerous reactions in parallel in microscale quantities to rapidly screen a wide array of variables, such as catalysts, ligands, solvents, and bases. acs.orgsigmaaldrich.com This approach allows researchers to quickly identify optimal conditions for a desired transformation, abandoning unpromising routes early and focusing on the most effective ones. unchainedlabs.com For example, a Suzuki or Kumada coupling reaction using this compound could be rapidly optimized by screening dozens of palladium catalysts and phosphine (B1218219) ligands simultaneously. unchainedlabs.com

Furthermore, fully automated synthesis machines, sometimes called "Chemputers," integrated with real-time analytical tools like online NMR, can standardize and control Grignard reactions with unprecedented precision. researchgate.net Such systems can monitor the formation of the Grignard reagent and its subsequent reaction, adjusting parameters on the fly to optimize yield and minimize impurities. researchgate.net This technology removes the ambiguity and reliance on tacit knowledge often associated with Grignard syntheses, leading to highly reproducible results. researchgate.net

| Technology | Application to this compound | Future Potential |

| High-Throughput Screening (HTS/HTE) | Rapidly screen catalysts, solvents, and bases for cross-coupling reactions. acs.orgunchainedlabs.com | Discovery of entirely new reaction conditions; optimization for late-stage functionalization in drug discovery. acs.org |

| Automated Synthesis Platforms | Standardize the synthesis of the reagent and its subsequent reactions for high reproducibility. researchgate.net | On-demand, feedback-controlled synthesis; integration with machine learning algorithms for predictive optimization. researchgate.net |

| Flow Chemistry Automation | Couple continuous flow synthesis with automated quenching and analysis. vapourtec.com | Fully automated, multi-step syntheses where the Grignard reagent is generated and used in-line without isolation. researchgate.net |

Application of Theoretical and Computational Chemistry Studies for Mechanistic Insights and Prediction of Reactivity

While Grignard reagents have been used for over a century, a deep understanding of their structure and reaction mechanisms remains an active area of research. acs.orgnih.gov Theoretical and computational chemistry offers powerful tools to probe the intricate details of compounds like this compound.

Density Functional Theory (DFT) calculations can be employed to rationalize and predict reactivity. researchgate.netrsc.org For this specific compound, computational studies can elucidate the structure of the solvated complex in solution (e.g., with THF), investigate the complex Schlenk equilibrium between the Grignard reagent (RMgBr) and the corresponding diorganomagnesium species (R₂Mg), and calculate the energy barriers for different reaction pathways. wikipedia.orgnih.gov This can help explain why certain reactions are favored over others and guide the design of new experiments.

Ab initio molecular dynamics (AIMD) simulations can provide an even more dynamic picture, modeling the behavior of the Grignard reagent in solution over time and capturing the explicit role of solvent molecules in the reaction mechanism. nih.gov Such studies can reveal the structure of reactive intermediates and transition states, providing a level of detail that is often inaccessible through experimental means alone. acs.orgnih.gov These computational insights are invaluable for predicting the outcome of unknown reactions and for designing more efficient and selective synthetic routes.

| Computational Method | Specific Insight for this compound |